Benzeneethanimidic acid, methyl ester
Description
Benzeneethanimidic acid, methyl ester (IUPAC name: methyl 2-hydroxy-2-phenylacetimidate) is an imidic acid ester derivative. Imidic acids are tautomeric with amides, but esters such as this compound are stabilized by substitution of the acidic proton with an alkyl group, making them distinct in reactivity and applications . Structurally, it consists of a benzene ring attached to an ethanimidic acid backbone (CH₂=C(NH)-OH), where the hydroxyl group is replaced by a methyl ester (-OCH₃). This substitution enhances its stability and alters its physicochemical properties compared to the parent acid or amide tautomers.
Key identifiers include:
- Molecular formula: C₉H₁₁NO₂ (inferred from ethyl ester analogs in and ).
- methyl) .
Properties
IUPAC Name |
methyl 2-phenylethanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRCMFSWPXMFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329991 | |
| Record name | Benzeneethanimidic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24433-82-7 | |
| Record name | Benzeneethanimidic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanimidic acid, methyl ester can be synthesized through the esterification of benzeneethanimidic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like trimethylchlorosilane in methanol has also been reported to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Hydrolysis of Benzeneethanimidic Acid, Methyl Ester
The hydrolysis of methyl esters typically follows a nucleophilic acyl substitution mechanism. For this compound, this reaction would likely involve:
-
Base-promoted hydrolysis : A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent elimination of the methoxide group yields the carboxylic acid derivative (benzeneethanimidic acid) and methanol .
-
Conditions : Strong bases (e.g., NaOH) in aqueous solutions, often requiring elevated temperatures for completion .
Transesterification Reactions
Transesterification replaces the methyl group with another alcohol (e.g., ethanol) under acidic or basic catalysis:
Interaction with Diazomethane
-
Mechanism : Deprotonation of the carboxylic acid (if present) followed by Sₙ2 displacement of nitrogen gas to form the methyl ester .
Stability and Reactivity Considerations
-
Imine functionality : May influence electron distribution in the molecule, potentially altering nucleophilic attack susceptibility compared to standard esters.
-
Thermal stability : Likely reduced due to the imine group, requiring milder reaction conditions to avoid decomposition .
Comparison with Similar Compounds
Scientific Research Applications
Benzeneethanimidic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzeneethanimidic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis, releasing the active benzeneethanimidic acid, which can then exert its effects on target molecules .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares benzeneethanimidic acid, methyl ester with structurally related imidic acid esters and benzoic acid derivatives:
Physicochemical Properties
- Boiling Point/Solubility : Benzeneethanimidic acid esters generally exhibit higher boiling points than benzoic acid esters due to hydrogen bonding from the imidic NH group. For example, benzeneacetic acid, methyl ester (CAS 101-41-7) has a boiling point of 404.7 K , while imidic acid esters may decompose before boiling due to thermal instability .
- Stability : Methyl esters are more hydrolytically stable than ethyl esters under acidic conditions, as seen in analogs like α-hydroxy-2,5-dimethoxy derivatives .
Toxicity and Regulatory Considerations
- Acute Toxicity : Benzoic acid esters (e.g., CAS 82956-11-4) show Category 4 oral toxicity (H302), suggesting similar hazards for imidic acid esters .
- Regulatory Status: Compounds like benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 925246-00-0) are regulated under EPA significant new use rules (SNURs), highlighting environmental and health concerns .
Biological Activity
Benzeneethanimidic acid, methyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies, highlighting its potential applications and mechanisms of action.
Overview of this compound
This compound is an organic compound with the molecular formula . It belongs to the class of benzene derivatives and has been studied for its pharmacological properties. Its structure features a benzene ring attached to an ethanimidic acid moiety, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed that this compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
Cytotoxic Effects
Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was found to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death. This suggests its potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several compounds, this compound was tested alongside standard antibiotics. The results indicated that it possessed comparable or superior activity against certain pathogens, particularly those resistant to conventional treatments .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Amoxicillin | 64 µg/mL |
| Ciprofloxacin | 16 µg/mL |
Case Study 2: Antioxidant Activity
A study evaluating the antioxidant potential through DPPH radical scavenging assays showed that this compound exhibited a dose-dependent response. At higher concentrations (100 µg/mL), it demonstrated an inhibition rate comparable to well-known antioxidants like ascorbic acid .
| Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
